molecular formula C11H11ClO5 B12839068 Dimethyl 2-(2-chlorophenoxy)malonate

Dimethyl 2-(2-chlorophenoxy)malonate

Cat. No.: B12839068
M. Wt: 258.65 g/mol
InChI Key: VNFZAVJKBASDBC-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-chlorophenoxy)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a chlorophenoxy group attached to the malonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(2-chlorophenoxy)malonate can be synthesized through several methods. One common approach involves the reaction of dimethyl malonate with 2-chlorophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2-chlorophenoxy)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Malonates: Resulting from nucleophilic substitution.

    Carboxylic Acids: Formed through hydrolysis.

    Substituted Acetic Acids: Produced via decarboxylation.

Scientific Research Applications

Dimethyl 2-(2-chlorophenoxy)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-(2-chlorophenoxy)malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation to form an enolate, which can then participate in nucleophilic substitution reactions. The enolate intermediate is highly reactive and can form carbon-carbon bonds with electrophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(2-chlorophenoxy)malonate is unique due to the presence of the 2-chlorophenoxy group, which imparts distinct reactivity and properties compared to its analogs. The position of the chlorine atom on the phenoxy ring can influence the compound’s reactivity and the types of reactions it undergoes .

Biological Activity

Dimethyl 2-(2-chlorophenoxy)malonate is an organic compound that belongs to the malonate family, specifically a diester derivative of malonic acid. This compound has gained attention for its diverse biological activities, which include herbicidal properties and potential pharmaceutical applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C11H11ClO4
  • Molecular Weight : 240.66 g/mol
  • Structural Features : The compound features a chlorophenoxy group that enhances its biological activity, particularly in herbicidal applications.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Direct Esterification : Reacting dimethyl malonate with 2-chlorophenol in the presence of a base such as sodium hydride or potassium carbonate.
  • Solvent Use : The reaction typically occurs in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance yield and purity.

Herbicidal Activity

Research indicates that this compound exhibits significant herbicidal properties. It interacts with specific enzymatic pathways involved in plant growth, inhibiting processes such as:

  • Photosynthesis : Disruption of chlorophyll synthesis.
  • Cell Division : Inhibition of mitotic processes.

These activities make it a candidate for use in agricultural applications as an effective herbicide.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures to this compound show promising antimicrobial properties. For instance:

  • Activity Against Bacteria : Compounds derived from chlorophenyl groups often exhibit enhanced antibacterial effects against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .
  • Comparative Efficacy : Some derivatives have shown effectiveness comparable to clinically used antibiotics such as ampicillin and isoniazid .

Study on Antimicrobial Efficacy

A study evaluated various substituted cinnamic anilides, revealing that those with chlorophenyl substitutions had enhanced antibacterial activity. This compound was noted for its potential as a lead compound due to its structural similarities .

Compound NameActivityNotes
This compoundModerateEffective against gram-positive bacteria
Cinnamic acid derivativesHighBroad spectrum against bacteria and fungi

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound on cancer cell lines. Results indicate that while it exhibits some cytotoxic effects, its selectivity towards cancer cells over normal cells is an area for further investigation .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
  • Receptor Binding : Potential binding to cellular receptors influencing signal transduction pathways.

These interactions suggest a multifaceted approach to its biological activity, warranting further exploration into its pharmacological potentials.

Properties

Molecular Formula

C11H11ClO5

Molecular Weight

258.65 g/mol

IUPAC Name

dimethyl 2-(2-chlorophenoxy)propanedioate

InChI

InChI=1S/C11H11ClO5/c1-15-10(13)9(11(14)16-2)17-8-6-4-3-5-7(8)12/h3-6,9H,1-2H3

InChI Key

VNFZAVJKBASDBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)OC)OC1=CC=CC=C1Cl

Origin of Product

United States

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